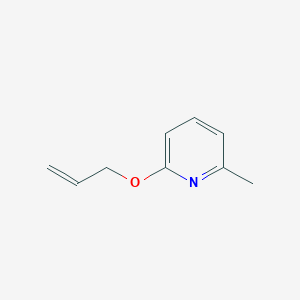

2-Methyl-6-(prop-2-en-1-yloxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-prop-2-enoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-3-7-11-9-6-4-5-8(2)10-9/h3-6H,1,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUFNVFXCPVVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 2 Methyl 6 Prop 2 En 1 Yloxy Pyridine

Precursor Synthesis Strategies for Substituted Pyridines

Synthesis of 2-Methyl-6-hydroxypyridine

The key precursor, 2-Methyl-6-hydroxypyridine, also known by its tautomeric form, 6-methyl-2(1H)-pyridone, is a commercially available compound. tcichemicals.com Its synthesis is well-established in organic chemistry. This compound exists in a tautomeric equilibrium between the pyridinol and pyridone forms, a factor that plays a crucial role in the subsequent allylation step. The relative prevalence of each tautomer can be influenced by the solvent and other reaction conditions.

Preparation and Derivatization of Allylating Agents

The "prop-2-en-1-yl" group is introduced using an allylating agent. The most common and reactive agents for this purpose are allyl halides, such as allyl bromide or allyl chloride. These are readily available or can be prepared through standard organic transformations. For specialized applications, other allylating agents like allyl tosylates or carbonates can be synthesized to fine-tune reactivity and reaction conditions.

O-Allylation Reactions for Ether Formation at the C-6 Position

The pivotal step in the synthesis is the formation of the ether linkage at the C-6 position of the pyridine (B92270) ring. This is achieved through an O-allylation reaction, where the oxygen atom of the 2-Methyl-6-hydroxypyridine nucleophilically attacks the allylating agent. Several methods can be employed, each with its own advantages and mechanistic nuances.

Williamson Ether Synthesis and its Optimized Variations for Pyridyl Alcohols

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orgscienceinfo.com In the context of synthesizing 2-Methyl-6-(prop-2-en-1-yloxy)pyridine, the reaction involves the deprotonation of 2-Methyl-6-hydroxypyridine with a suitable base to form a pyridoxide anion. This anion then acts as a nucleophile, attacking the allyl halide in an SN2 reaction to form the desired ether. wikipedia.orgmasterorganicchemistry.com

Reaction Conditions:

Base: Strong bases like sodium hydride (NaH), potassium hydride (KH), or sodium methoxide (B1231860) (NaOMe) are typically used to ensure complete deprotonation of the hydroxyl group. masterorganicchemistry.com

Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are commonly employed to dissolve the reactants and facilitate the SN2 mechanism. byjus.com

Temperature: The reaction is often carried out at temperatures ranging from room temperature to moderate heating (50-100 °C) to achieve a reasonable reaction rate. byjus.com

Optimized variations may involve the use of phase-transfer catalysts to improve the reaction efficiency, especially in biphasic systems.

| Parameter | Typical Conditions for Williamson Ether Synthesis |

|---|---|

| Reactants | 2-Methyl-6-hydroxypyridine, Allyl Halide (e.g., Allyl Bromide) |

| Base | NaH, KH, NaOMe, K₂CO₃ |

| Solvent | DMF, Acetonitrile, THF |

| Temperature | 25-100 °C |

Transition-Metal Catalyzed O-Allylation Methodologies

Modern synthetic chemistry has seen the emergence of transition-metal catalysis as a powerful tool for forming carbon-oxygen bonds. Palladium-catalyzed reactions, in particular, offer alternative pathways for O-allylation.

One relevant methodology is the palladium-catalyzed decarboxylative allylation. While often used for C-C bond formation, variations of this chemistry can be adapted for O-allylation. thieme-connect.de In a more direct approach, palladium catalysts can facilitate the coupling of pyridinols with allylic partners like allylic alcohols or carbonates. nih.gov These methods can sometimes offer milder reaction conditions and different selectivity profiles compared to the classical Williamson synthesis. A novel approach for regioselective O-alkylation of 2-pyridones has been developed using palladium catalysis, where the coordination between the palladium and the nitrogen atom on the pyridine ring is key. rsc.org

Regioselectivity and Mechanistic Considerations in O-Allylation of Pyridines

A significant challenge in the alkylation of 2-hydroxypyridines is the issue of regioselectivity. The ambident nature of the pyridoxide anion means that alkylation can occur at either the oxygen atom (O-alkylation) to form the desired 2-alkoxypyridine, or at the nitrogen atom (N-alkylation) to form an N-alkyl-2-pyridone. researchgate.net

The outcome of the reaction (O- vs. N-alkylation) is influenced by several factors:

Nature of the Electrophile (Allylating Agent): According to Hard and Soft Acid-Base (HSAB) theory, "hard" electrophiles tend to react at the harder oxygen atom, while "softer" electrophiles favor reaction at the softer nitrogen atom. wiley-vch.de

Counter-ion of the Base: The nature of the cation from the base (e.g., Li+, Na+, K+) can influence the position of alkylation by coordinating with the oxygen or nitrogen atom.

Solvent: The solvent can affect the solvation of the anion and the counter-ion, thereby influencing the nucleophilicity of the oxygen and nitrogen atoms. researchgate.net

Catalyst: As mentioned, transition metal catalysts can be employed to direct the reaction specifically towards O-alkylation. rsc.orgresearchgate.net For instance, TfOH-catalyzed carbenoid insertion has been shown to achieve O-alkylation with high regioselectivity (>99:1). rsc.orgnih.gov

By carefully controlling these parameters, the synthesis can be directed to selectively produce the desired O-allylated product, this compound.

| Factor | Favors O-Allylation | Favors N-Allylation |

|---|---|---|

| Electrophile Hardness | Harder electrophiles | Softer electrophiles |

| Solvent Polarity | Polar aprotic solvents may favor O-alkylation | Solvent dependent, can vary |

| Catalysis | Specific Pd or other transition metal catalysts rsc.org | Certain conditions can favor N-alkylation researchgate.net |

Alternative Synthetic Routes to 2-Alkoxypyridines and Related Structures

The synthesis of 2-alkoxypyridines, the structural class to which this compound belongs, can be achieved through several established methodologies. These routes often begin with more readily available pyridine precursors and offer flexibility in introducing various alkoxy groups.

Nucleophilic Aromatic Substitution on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone method for preparing substituted pyridines. nih.gov This approach involves the reaction of a halopyridine with a nucleophile, in this case, an alkoxide. The pyridine ring's electron-deficient nature facilitates nucleophilic attack, particularly at the 2- and 4-positions, where the negative charge of the intermediate can be stabilized by the ring nitrogen. abertay.ac.uk Consequently, 2-halopyridines are excellent substrates for synthesizing 2-alkoxypyridines. abertay.ac.uk

The reactivity of the starting halopyridine is dependent on the halogen serving as the leaving group. While chloropyridines are most commonly used, the leaving group ability can influence reaction conditions. nih.gov For instance, in reactions with sulfur nucleophiles, the reactivity order is generally I > Br > Cl > F. lookchem.com However, for oxygen nucleophiles like alcohols, the order can be F > Cl > Br > I, suggesting a different rate-determining step. lookchem.com The reaction of 2-chloro-5-nitropyridine (B43025) with ethanol (B145695) proceeds much faster than with 2-chloropyridine, demonstrating that electron-withdrawing groups can further activate the ring towards substitution. abertay.ac.uk

Microwave heating has been shown to dramatically decrease reaction times and provide an efficient route to 2-substituted pyridines. lookchem.com Studies have demonstrated the successful synthesis of various 2-alkoxypyridines using this method. For example, the reaction of 2-iodopyridine (B156620) with benzyl (B1604629) alcohol in N-methylpyrrolidone (NMP) under microwave irradiation yields 2-benzyloxypyridine in high yield. lookchem.com

| Halopyridine | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Iodopyridine | Benzyl Alcohol | NMP | Microwave, 103°C, 10 min | 2-Benzyloxypyridine | 81 | lookchem.com |

| 2-Iodopyridine | Sodium Phenoxide | HMPA | Microwave, 100°C, 3 min | 2-Phenoxypyridine | 84 | lookchem.com |

| 2-Bromopyridine | Benzyl Alcohol | NMP | Microwave, 150°C, 30 min | 2-Benzyloxypyridine | 70 | lookchem.com |

| 2-Fluoropyridine | Benzyl Alcohol | NMP | Microwave, 180°C, 30 min | 2-Benzyloxypyridine | 87 | lookchem.com |

Solid-Phase Synthesis Techniques for 2-Alkoxypyridines

Solid-phase synthesis offers a powerful strategy for the preparation of compound libraries and simplifies purification processes. This technique has been successfully applied to the synthesis of 2-alkoxypyridines, which serve as intermediates in the production of other molecules like N-alkylated 2-pyridones. acs.orgacs.org

In a common approach, a polymer support, such as a Wang resin (a type of benzyl alcohol resin), is used. The synthesis begins by treating the resin with a base, followed by the addition of a 2-halopyridine. acs.org This reaction anchors the pyridine moiety to the solid support via an ether linkage, forming a resin-bound 2-alkoxypyridine. acs.orgacs.org This method has been shown to link variously substituted 2-halopyridines to the Wang resin in quantitative yields. acs.orgacs.org The use of anhydrous conditions is crucial, as traces of water can cause premature cleavage of the product from the resin. acs.org

The general scheme for this solid-phase synthesis is as follows:

Activation of Resin: The hydroxyl group of the Wang resin is deprotonated with a base.

Coupling: The activated resin is reacted with a 2-halopyridine, resulting in the formation of the solid-supported 2-alkoxypyridine intermediate.

This solid-phase approach effectively creates an immobilized 2-alkoxypyridine, which can then be used in subsequent reaction steps. acs.orgacs.org

Rearrangement Reactions Leading to N-Alkylated Pyridones from 2-Alkoxypyridines

2-Alkoxypyridines, including allylic variants like this compound, can undergo rearrangement reactions to form the more thermodynamically stable N-alkylated 2-pyridone isomers. These reactions represent an alternative fate for 2-alkoxypyridines and are often promoted by heat or Lewis acids. researchgate.netnih.gov

One notable method is a lithium iodide-promoted O- to N-alkyl migration. researchgate.net This efficient process has been reported for 2-allyloxy- and 2-benzyloxypyridines, producing the corresponding N-alkyl 2-pyridones in good to excellent yields under solvent-free conditions. researchgate.net The reaction is intermolecular and requires both heat and the presence of the lithium cation to proceed. researchgate.net

Analogues of 2-methoxypyridine (B126380) can also rearrange to N-methylpyridones under flash vacuum pyrolysis (FVP) conditions. researchgate.net Ethoxy derivatives, under these conditions, undergo both ethyl migration and a competing elimination of ethylene. researchgate.net

Chemical Reactivity and Transformational Chemistry of 2 Methyl 6 Prop 2 En 1 Yloxy Pyridine

Reactions Involving the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards various reagents. The presence of an alkoxy group at the 2-position and a methyl group at the 6-position further modulates this reactivity.

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.com Furthermore, in acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. youtube.comrsc.org However, the introduction of an electron-donating group, such as an alkoxy group, can activate the pyridine ring towards electrophilic attack.

For pyridine-N-oxides, the N-oxide group increases electron density in the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic substitution. youtube.com While specific studies on the direct electrophilic aromatic substitution of 2-Methyl-6-(prop-2-en-1-yloxy)pyridine are not prevalent, the general principles of pyridine chemistry suggest that the alkoxy group would direct incoming electrophiles primarily to the 3- and 5-positions. However, the deactivating effect of the ring nitrogen still makes these reactions challenging. researchgate.net

| Position | Predicted Reactivity | Rationale |

| 3-position | Favorable | Activated by the alkoxy group and less sterically hindered. |

| 5-position | Favorable | Activated by the alkoxy group. |

| 4-position | Less Favorable | Less activated compared to the 3- and 5-positions. |

This table is a predictive guide based on general principles of pyridine reactivity and may not reflect the outcomes of all possible electrophilic aromatic substitution reactions.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. echemi.comstackexchange.com The alkoxy group at the 2-position of this compound can potentially act as a leaving group in such reactions.

The synthesis of 2-aminopyridines from 2-alkoxypyridines is a known transformation. ntu.edu.sg This can be achieved by reacting the 2-alkoxypyridine with an amine nucleophile, often under conditions that facilitate the displacement of the alkoxy group. For instance, the use of a sodium hydride-lithium iodide system has been shown to enable the amination of 2- and 4-alkoxypyridines. ntu.edu.sg Another approach involves the conversion of 2-halopyridines to 2-aminopyridines, which can be achieved under mild, catalyst-free conditions or through transition metal-catalyzed methods like the Buchwald-Hartwig amination. nih.govnih.gov While the direct conversion of this compound to an aminopyridine is not explicitly detailed in the provided search results, the general reactivity of 2-alkoxypyridines suggests this transformation is feasible. ntu.edu.sg

| Starting Material | Reagent | Product | Reference |

| 2-Chloropyridinium salt | Primary or secondary amines | 2-Aminopyridine derivatives | nih.gov |

| Methoxypyridines | Piperidine with NaH and LiI | Aminated pyridines | ntu.edu.sg |

| Pyridine N-oxides | - | 2-Aminopyridines | morressier.com |

Direct C-H bond functionalization has emerged as a powerful tool for the synthesis and modification of heterocyclic compounds, including pyridines. rsc.org For pyridines, C-H functionalization is often directed to the C2 and C4 positions due to the electronic properties of the ring. researchgate.net However, achieving regioselective functionalization at other positions can be challenging. nih.gov

The nitrogen atom of the pyridine ring can undergo both N-oxidation and N-alkylation.

N-Oxidation: The oxidation of pyridines to their corresponding N-oxides is a common transformation that can be achieved using various oxidizing agents such as peroxy acids. wikipedia.org The resulting pyridine N-oxides are valuable intermediates in organic synthesis. organic-chemistry.org For example, the N-oxide can activate the pyridine ring to electrophilic substitution and also serve as a precursor for the introduction of other functional groups. wikipedia.org The N-oxidation of 2-alkoxypyridines has been reported as a step in the synthesis of N-hydroxy-2-pyridones. google.com

N-Alkylation: While direct N-alkylation of pyridines is common, in the case of 2-alkoxypyridines, alkylation can lead to the formation of N-alkyl-2-pyridones. nih.gov This transformation can proceed through a tandem alkylation and rearrangement process. acs.org The reaction of 2,6-bis(α-iminoalkyl)pyridines with organolithium, Grignard, or organozinc reagents has been shown to result in N-alkylation. nih.gov

Reactivity of the Allyl Ether Moiety

The allyl ether group in this compound possesses a reactive alkene functionality that can undergo a variety of addition reactions.

The double bond of the allyl ether can be converted to an epoxide, a versatile functional group in organic synthesis. This transformation is typically achieved by reacting the alkene with an oxidizing agent. Common reagents for the epoxidation of allyl ethers include peroxy acids (e.g., peracetic acid), hydrogen peroxide, and organic hydroperoxides. google.comgoogle.com The reaction can be catalyzed by transition metal complexes to improve conversion and selectivity. google.comgoogle.com

The epoxidation of aryl allyl ethers to form aryl glycidyl (B131873) ethers is a well-established industrial process. google.comgoogle.com Similarly, diallyl ether can be epoxidized to allyl-glycidyl ether. growingscience.comwikipedia.org These examples demonstrate the feasibility of selectively epoxidizing the allyl group in this compound while leaving the pyridine ring intact.

| Oxidant | Catalyst (if applicable) | Product | Reference |

| Peracetic acid | - | Epoxide | google.comgoogle.com |

| Hydrogen peroxide | Transition metal complexes | Epoxide | google.comgoogle.com |

| Organic hydroperoxides | Transition metal complexes | Epoxide | google.comgoogle.com |

| t-Butyl hydroperoxide | Ti-MWW | Allyl-glycidyl ether | growingscience.com |

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis, Cross-Metathesis with other alkenes)

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. wikipedia.org For substrates containing N-heteroaromatic rings like pyridine, these reactions can be challenging due to the potential for the nitrogen lone pair to coordinate to the metal center, leading to catalyst deactivation. beilstein-journals.orgnih.gov However, successful metathesis reactions involving such substrates have been reported, often aided by steric or electronic factors that hinder this deactivating coordination. beilstein-journals.org In the case of this compound, the methyl group at the 2-position may provide sufficient steric hindrance to mitigate catalyst poisoning and allow metathesis to proceed.

Ring-Closing Metathesis (RCM): RCM is an intramolecular variation of olefin metathesis used to synthesize unsaturated rings. wikipedia.org To apply RCM to a derivative of this compound, a second alkene functionality would need to be introduced into the molecule. For instance, modification of the methyl group could yield a diene substrate suitable for cyclization, potentially forming novel fused or bridged pyridyl heterocycles. The formation of 5- to 7-membered rings is most common, driven by the release of a volatile small alkene like ethylene. wikipedia.orgorganic-chemistry.org

Cross-Metathesis (CM): This intermolecular variant allows for the coupling of two different alkenes. organic-chemistry.org this compound can undergo CM with various olefinic partners to generate new, more complex substituted pyridines. The success and selectivity of the reaction depend on the relative reactivity of the alkenes and the choice of catalyst. organic-chemistry.org Generally, second-generation Grubbs and Hoveyda-Grubbs catalysts show greater activity and tolerance for functional groups, making them suitable candidates for reactions involving challenging substrates like N-heteroaromatics. beilstein-journals.orgresearchgate.net

| Alkene Partner | Potential Product Structure | Catalyst System (Example) | Anticipated Challenges |

|---|---|---|---|

| Styrene | 2-Methyl-6-(4-phenylbut-2-en-1-yloxy)pyridine | Grubbs II or Hoveyda-Grubbs II | Homodimerization of both partners, E/Z selectivity control. |

| Methyl Acrylate | Methyl 4-((2-methylpyridin-6-yl)oxy)but-2-enoate | Hoveyda-Grubbs II | Potential catalyst deactivation by the electron-poor alkene. beilstein-journals.org |

| 1-Octene | 2-(Dec-2-en-1-yloxy)-6-methylpyridine | Grubbs II | Statistical mixture of products, requiring optimization for high yield of the cross-product. organic-chemistry.org |

Transition-Metal Catalyzed Coupling Reactions Involving the Alkene (e.g., with 2-vinylpyridines)

The alkene moiety in this compound is susceptible to a range of transition-metal catalyzed coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions provide access to complex molecular architectures that are otherwise difficult to synthesize. rsc.org

Reductive coupling reactions, in particular, have been explored for alkenylpyridines. nih.gov While the electrophilic nature of the alkene in vinylpyridines makes reductive coupling with another electrophile challenging, catalytic systems have been developed to overcome this. nih.govnih.gov For example, ruthenium-catalyzed systems can achieve β-selective alkylation of vinylpyridines with aldehydes and ketones. nih.gov Similarly, synergistic Lewis acid and photoredox catalysis has been employed for the β-selective reductive coupling of alkenylpyridines with aldehydes and imines. nih.gov

Applying these principles, the prop-2-en-1-yloxy group could potentially direct coupling reactions. For instance, a Heck-type reaction could couple the alkene with an aryl halide. Coupling with another vinylpyridine, such as 2-vinylpyridine, could lead to the formation of novel bipyridyl structures linked by an aliphatic chain. The regioselectivity of such additions would be a key aspect to control, with precedents suggesting a preference for coupling at the β-position of the vinylpyridine partner under certain reductive conditions. nih.govnih.gov

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Class | Reference Principle |

|---|---|---|---|---|

| Reductive Coupling | 2-Vinylpyridine | Ruthenium or Photoredox/Lewis Acid | Pyridyl-substituted aliphatic ethers | nih.govnih.gov |

| Heck Reaction | Aryl Halide (e.g., Bromobenzene) | Palladium(0) with a phosphine (B1218219) ligand | Aryl-substituted pyridyl ethers | General Heck Reaction Principles |

| Suzuki-Miyaura Coupling (of a derivative) | Arylboronic Acid | Palladium(0) with a base | Aryl-substituted pyridyl ethers (requires prior hydroboration of the alkene) | nih.gov |

Cleavage and Deprotection Strategies for the Allyl Ether Group

The allyl group is a widely used protecting group for alcohols due to its stability under a variety of conditions. organic-chemistry.org Its removal, or deallylation, is a crucial step in many synthetic sequences. Several methods exist for the cleavage of the allyl ether in this compound to yield 2-methyl-6-hydroxypyridine. These strategies often involve transition metal catalysis or oxidative cleavage.

One common approach involves isomerization of the allyl group to a prop-1-en-1-yl ether (a vinyl ether), which is then readily hydrolyzed under acidic conditions. This isomerization is often catalyzed by palladium or rhodium complexes.

Alternatively, direct cleavage can be achieved. A mild and efficient method utilizes a combination of polymethylhydrosiloxane (B1170920) (PMHS) as a hydride source with a palladium catalyst, such as Pd(PPh₃)₄, and a Lewis acid co-catalyst like ZnCl₂. organic-chemistry.org Another strategy employs a cationic ruthenium complex, [CpRu(MeCN)₃]PF₆, which can catalytically cleave allyl ethers in alcoholic solvents without additional nucleophiles. researchgate.net Oxidative cleavage provides a different route, where the alkene is first dihydroxylated and then cleaved. A one-pot procedure for this transformation uses a catalytic amount of osmium tetroxide with sodium periodate (B1199274) to perform both steps, releasing the deprotected alcohol under near-neutral pH. organic-chemistry.org

| Method | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Palladium-Catalyzed Hydride Transfer | Pd(PPh₃)₄, PMHS, ZnCl₂ | Ambient temperature | Mild, efficient, and chemoselective. organic-chemistry.org |

| Oxidative Cleavage | OsO₄ (cat.), NaIO₄ | Near-neutral pH, room temp. | Compatible with many other protecting groups, one-pot procedure. organic-chemistry.org |

| Ruthenium-Catalyzed Cleavage | [CpRu(MeCN)₃]PF₆ | Alcoholic solvent | Operationally simple, does not require external nucleophiles. researchgate.net |

| Base-Mediated Cleavage | HPPh₂, tBuOK | Mild, metal-free | High selectivity for aryl ethers over aliphatic ethers. rsc.org |

Intramolecular Rearrangements and Cyclization Reactions

The specific arrangement of the allyl ether and the pyridine ring in this compound creates opportunities for intramolecular reactions, leading to significant structural reorganization and the formation of new cyclic systems.

Claisen-type Rearrangements of Pyridyl Allyl Ethers

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the thermal, pericyclic rearrangement of an allyl vinyl ether or an allyl aryl ether. libretexts.org this compound, as an allyl pyridyl ether, is a direct analogue of an allyl aryl ether and is expected to undergo a similar transformation upon heating.

The reaction proceeds through a concerted, six-membered cyclic transition state, formally a wikipedia.orgwikipedia.org-sigmatropic rearrangement. libretexts.org In this process, the C-O bond of the ether is cleaved while a new C-C bond is formed between the terminal carbon of the allyl group (C3) and an ortho-position of the pyridine ring. For this substrate, two ortho positions are available: C3 and C5. The rearrangement would initially yield transient dienone-type intermediates, which would rapidly tautomerize to restore the aromaticity of the pyridine ring, affording a mixture of 3-allyl-6-methyl-2-pyridone and 5-allyl-6-methyl-2-pyridone. The regiochemical outcome would depend on the relative steric and electronic influences at the two ortho positions.

Radical-Mediated or Transition-Metal Catalyzed Intramolecular Cyclizations

Beyond pericyclic rearrangements, the alkene can participate in intramolecular cyclizations initiated by radicals or transition metals to form new heterocyclic structures.

Radical-Mediated Cyclizations: Intramolecular free-radical cyclization is a well-established method for constructing rings. nih.govbeilstein-journals.org For this compound, a radical could be generated elsewhere in the molecule (e.g., through modification of the methyl group or introduction of a halogen on the pyridine ring). This radical could then add to the tethered allyl group in an intramolecular fashion. Alternatively, an external radical could add to the double bond, generating a new radical that could subsequently cyclize onto the pyridine ring, although this is a more complex transformation. The regioselectivity of the ring closure (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules and the stability of the resulting radical intermediates.

Transition-Metal Catalyzed Cyclizations: Transition metals can catalyze a diverse array of intramolecular cyclization and cycloisomerization reactions. nih.govrsc.org These processes offer access to complex polycyclic scaffolds from simple unsaturated precursors. nih.gov For example, a palladium or platinum catalyst could coordinate to the alkene in this compound, rendering it susceptible to nucleophilic attack by the pyridine nitrogen or a carbon atom of the ring. This could lead to the formation of novel fused or bridged nitrogen heterocycles. Such cycloisomerization reactions often proceed with high atom economy and can provide excellent stereocontrol with the use of chiral ligands. rsc.org

Methodologies for Spectroscopic and Structural Elucidation of 2 Methyl 6 Prop 2 En 1 Yloxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 2-Methyl-6-(prop-2-en-1-yloxy)pyridine, both ¹H and ¹³C NMR spectroscopy would be employed to probe the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the methyl, allyl, and pyridine (B92270) ring protons. The chemical shifts (δ) would provide information about the electronic environment of the protons. For instance, the aromatic protons of the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the prop-2-en-1-yloxy group would exhibit characteristic signals for the vinylic protons (CH=CH₂) and the methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-). The methyl group protons (-CH₃) would appear in the upfield region. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring, the prop-2-en-1-yloxy group, and the methyl group would be indicative of their hybridization and chemical environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹H and ¹³C NMR Data (Theoretical):

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridine-H3/H5 | ~6.5-7.0 | ~110-120 |

| Pyridine-H4 | ~7.4-7.8 | ~135-140 |

| Pyridine-C2 | - | ~158-162 |

| Pyridine-C6 | - | ~160-164 |

| -CH₃ | ~2.4-2.6 | ~20-25 |

| -O-CH₂- | ~4.6-4.8 | ~68-72 |

| =CH- | ~5.9-6.2 | ~132-136 |

| =CH₂ | ~5.2-5.4 | ~116-120 |

This is a hypothetical data table based on typical chemical shifts for similar structural motifs.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes would include:

C-H stretching: Aromatic C-H stretching from the pyridine ring would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and allyl groups would be observed in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching: The stretching vibrations of the C=C bonds in the pyridine ring and the allyl group, as well as the C=N bond in the pyridine ring, would be expected in the 1400-1650 cm⁻¹ region.

C-O stretching: The C-O ether linkage would give rise to a strong absorption band, typically in the 1000-1300 cm⁻¹ range.

C-H bending: Out-of-plane bending vibrations for the aromatic C-H bonds could provide information about the substitution pattern of the pyridine ring.

Expected IR Absorption Bands (Theoretical):

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Alkene =C-H | Stretching | 3010-3095 |

| Alkyl C-H | Stretching | 2850-2960 |

| C=N (Pyridine) | Stretching | ~1580-1620 |

| C=C (Pyridine) | Stretching | ~1450-1580 |

| C=C (Alkene) | Stretching | ~1640-1680 |

| C-O (Ether) | Stretching | ~1200-1250 (asymmetric), ~1000-1050 (symmetric) |

This is a hypothetical data table based on characteristic IR frequencies.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information.

Upon ionization, the molecule would form a molecular ion (M⁺). The high-resolution measurement of the m/z (mass-to-charge ratio) of this ion would provide the accurate mass, confirming the molecular formula C₉H₁₁NO. Subsequent fragmentation of the molecular ion would lead to the formation of characteristic fragment ions. Expected fragmentation pathways could include the loss of the allyl group, the methyl group, or cleavage of the ether bond, providing evidence for the connectivity of the molecule.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The resulting crystal structure would confirm the connectivity of the atoms as deduced from NMR and MS data. Furthermore, it would provide insights into the conformational preferences of the molecule, such as the orientation of the prop-2-en-1-yloxy group relative to the pyridine ring. Intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice could also be identified, providing information about the solid-state packing of the molecules.

Synthetic Utility and Transformational Building Block Applications of 2 Methyl 6 Prop 2 En 1 Yloxy Pyridine

Role as an Intermediate in the Synthesis of Diverse Functionalized Pyridine (B92270) Derivatives

The primary synthetic utility of 2-Methyl-6-(prop-2-en-1-yloxy)pyridine lies in its capacity to undergo the Claisen rearrangement, a powerful and well-established mdpi.commdpi.com-sigmatropic rearrangement in organic synthesis. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction provides a direct route to C-allylated pyridinone derivatives, which are themselves valuable synthetic intermediates.

The synthesis of the starting material, this compound, is conceptually straightforward. It can be prepared via the allylation of 2-hydroxy-6-methylpyridine. chemicalbook.comsigmaaldrich.com This precursor, 2-hydroxy-6-methylpyridine, exists in tautomeric equilibrium with 6-methylpyridin-2(1H)-one, with the pyridone form generally predominating. nih.gov The allylation can proceed via O-allylation under appropriate conditions to yield the desired ether.

Upon heating, this compound is expected to undergo a thermal Claisen rearrangement. This concerted, pericyclic reaction proceeds through a cyclic transition state, leading to the formation of a carbon-carbon bond between the allyl group and the pyridine ring. nih.gov The initial rearrangement product is a dienone intermediate, which rapidly tautomerizes to the more stable aromatic pyridinone structure.

The rearrangement can theoretically yield two regioisomeric products: 3-allyl-6-methylpyridin-2(1H)-one and 5-allyl-6-methylpyridin-2(1H)-one. The regioselectivity of the Claisen rearrangement in substituted pyridyl systems can be influenced by steric and electronic factors.

Table of Potential Functionalized Pyridine Derivatives:

| Starting Material | Rearrangement Product | Potential Subsequent Transformations |

| This compound | 3-Allyl-6-methylpyridin-2(1H)-one | Oxidation of the allyl group, hydroboration-oxidation, epoxidation, cross-metathesis |

| This compound | 5-Allyl-6-methylpyridin-2(1H)-one | Cyclization reactions, addition of electrophiles to the double bond, polymerization |

The resulting allyl-substituted methylpyridinones are rich in chemical functionality. The allyl group can be further elaborated through a variety of well-known chemical transformations, providing access to a diverse range of functionalized pyridine derivatives. For instance, the double bond can be oxidized to an epoxide or diol, or it can participate in cross-metathesis reactions to introduce more complex side chains.

Precursor for the Generation of Novel Heterocyclic Scaffolds

The functionalized pyridinones obtained from the Claisen rearrangement of this compound are valuable building blocks for the construction of more complex, novel heterocyclic scaffolds. nih.gov The presence of multiple reactive sites—the pyridinone nitrogen, the carbonyl group, the allyl side chain, and the aromatic ring—allows for a variety of cyclization strategies.

For example, the allyl group and the endocyclic nitrogen or oxygen of the pyridinone can be involved in intramolecular cyclization reactions to form fused heterocyclic systems. These reactions can be promoted by various reagents and conditions, leading to the formation of five-, six-, or even larger-membered rings fused to the pyridine core. Such fused systems are of significant interest in medicinal chemistry due to their rigid conformations and potential for specific interactions with biological targets. mdpi.com

Furthermore, the pyridinone ring itself can serve as a template for the construction of other heterocyclic rings. The reactivity of the carbonyl group and the adjacent C-H bonds can be exploited in condensation and cycloaddition reactions to build upon the existing scaffold. tandfonline.com

Examples of Potential Heterocyclic Scaffolds:

| Pyridinone Precursor | Reaction Type | Resulting Heterocyclic Scaffold |

| 3-Allyl-6-methylpyridin-2(1H)-one | Intramolecular hetero-Diels-Alder | Fused dihydropyranopyridines |

| 5-Allyl-6-methylpyridin-2(1H)-one | Oxidative cyclization | Fused furano- or pyranopyridinones |

| 3- or 5-Allyl-6-methylpyridin-2(1H)-one | Ring-closing metathesis | Macrocyclic pyridinones |

The development of synthetic routes to these novel heterocyclic scaffolds is an active area of research, driven by the continuous demand for new chemical entities with unique biological and material properties. nih.govchemrxiv.org

Applications in the Development of New Synthetic Methodologies

The use of this compound and its subsequent Claisen rearrangement can also be envisioned as a platform for the development of new synthetic methodologies. The stereospecificity of the Claisen rearrangement, which proceeds through a highly ordered chair-like transition state, can be exploited for the asymmetric synthesis of chiral pyridine derivatives. nih.gov

By introducing chirality into the allyl group of the starting material, it is possible to control the stereochemistry of the newly formed stereocenter in the pyridinone product. This approach, known as a diastereoselective Claisen rearrangement, is a powerful tool for the synthesis of enantiomerically enriched compounds.

Moreover, the development of catalytic and enantioselective variants of the Claisen rearrangement could further enhance the synthetic utility of this compound. While thermal Claisen rearrangements often require high temperatures, the use of Lewis acid catalysts can promote the reaction under milder conditions and potentially influence its stereochemical outcome. beilstein-journals.org

The exploration of these possibilities could lead to the development of novel and efficient methods for the synthesis of complex, chiral pyridine-containing molecules, which are highly sought after in drug discovery and development. rsc.org

Future Research Directions and Perspectives for 2 Methyl 6 Prop 2 En 1 Yloxy Pyridine

Exploration of Novel Catalytic Transformations

The pyridine (B92270) nucleus is a cornerstone in coordination chemistry, with its nitrogen atom serving as an excellent ligand for a wide array of metal centers. The future exploration of 2-Methyl-6-(prop-2-en-1-yloxy)pyridine in catalysis could focus on its role as a ligand in novel transformations. The presence of both a nitrogen atom and an ether oxygen offers potential for bidentate coordination, which can influence the steric and electronic properties of a metal catalyst, thereby tuning its reactivity and selectivity.

Future research could investigate the application of metal complexes of this compound in various catalytic reactions. For instance, pyridine-based ligands are integral to many catalytic systems for reactions such as C-H activation, cross-coupling reactions, and polymerization. The specific electronic environment created by the methyl and allyloxy substituents on the pyridine ring could lead to unique catalytic activities.

Table 1: Potential Catalytic Applications for this compound-Metal Complexes

| Catalytic Reaction | Potential Metal Center | Rationale |

| Asymmetric Hydrogenation | Rhodium, Iridium | The chiral environment can be induced via a chiral metal center or modification of the ligand. |

| Cross-Coupling Reactions | Palladium, Nickel | The pyridine ligand can stabilize the metal center in various oxidation states. |

| C-H Activation/Functionalization | Ruthenium, Rhodium | The electronic properties of the ligand can influence the efficiency and selectivity of C-H bond cleavage. |

| Polymerization | Titanium, Zirconium | The steric bulk of the ligand can control the stereochemistry of the resulting polymer. |

Investigation of Undiscovered Reactivity Pathways and Stereoselective Processes

The inherent reactivity of the allyloxy group in this compound presents a fertile ground for discovering new chemical transformations. The double bond in the prop-2-en-1-yl moiety is susceptible to a variety of additions and rearrangements, which could be exploited in organic synthesis.

One promising avenue of research is the exploration of intramolecular reactions. The proximity of the allyloxy group to the pyridine ring could facilitate novel cyclization reactions, potentially leading to the synthesis of new heterocyclic scaffolds. These reactions could be promoted by transition metals or by organocatalysts, and the development of stereoselective versions of these processes would be of particular interest. For example, asymmetric [3+2] or [4+2] cycloaddition reactions could be envisioned, where the pyridine ring or a coordinated metal acts as a chiral auxiliary.

Furthermore, the reactivity of the pyridine ring itself could be explored in greater detail. While electrophilic substitution on the pyridine ring is generally challenging, the electronic influence of the methyl and allyloxy groups might direct substitution to specific positions, opening up new avenues for functionalization.

Development of Advanced Synthetic Strategies for Complex Molecule Construction

The unique combination of a functionalized pyridine and a reactive allyl ether makes this compound a potentially valuable building block for the synthesis of more complex molecules, including natural products and pharmaceuticals. Pyridine derivatives are prevalent in a vast number of biologically active compounds.

Future synthetic strategies could leverage the dual functionality of this compound. For instance, the allyloxy group could serve as a handle for further elaboration through reactions such as hydroboration-oxidation, epoxidation, or dihydroxylation, leading to the introduction of new functional groups with controlled stereochemistry. Simultaneously, the pyridine nitrogen could be used to direct metallation or to participate in cycloaddition reactions.

The development of multicomponent reactions involving this compound would be a particularly efficient approach to building molecular complexity. By designing reactions where the pyridine, the allyl group, and other reactants come together in a single step, chemists could rapidly generate libraries of complex molecules for biological screening.

Table 2: Key Reactive Sites and Potential Transformations

| Reactive Site | Type of Reaction | Potential Products |

| Allyl Double Bond | Electrophilic Addition, Cycloaddition, Metathesis | Functionalized ethers, new heterocyclic rings |

| Pyridine Nitrogen | Coordination, N-oxide formation, Alkylation | Metal complexes, activated pyridines for substitution |

| Methyl Group | C-H activation, Functionalization | Derivatized side chains |

| Aromatic Ring | Nucleophilic or Electrophilic Substitution | Further substituted pyridine derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.